molecular formula C19H19N3O3 B5199102 N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B5199102
M. Wt: 337.4 g/mol
InChI Key: WQJONANLDCKVKX-UHFFFAOYSA-N
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Description

N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrrolidin-3-yl group attached to a benzohydrazide moiety. The presence of the 2,4-dimethylphenyl group further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-16(13(2)10-12)22-17(23)11-15(19(22)25)20-21-18(24)14-6-4-3-5-7-14/h3-10,15,20H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJONANLDCKVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2,4-dimethylphenylamine with succinic anhydride to form an intermediate, which is then reacted with benzohydrazide under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the rest of the structure.

    Amitraz: A compound with similar structural features used as an insecticide and acaricide.

    N-Methyl-N’-(2,4-xylyl)formamidine: Another compound with a 2,4-dimethylphenyl group, used in various chemical applications.

Uniqueness

N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and molecular structure

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